Positional Isomer Identity: 1,3,4-Triamine vs. 1,4,5-Triamine Substitution Pattern Produces Distinct InChIKey and Molecular Recognition Profile
N1-Isopropyl-1H-pyrazole-1,3,4-triamine (CAS 927417-70-7, InChIKey: VRVZLHVILLEUCO-UHFFFAOYSA-N) and its positional isomer N1-isopropyl-1H-pyrazole-1,4,5-triamine (CAS 927417-59-2, InChIKey: NASRQJCSLOUWSR-UHFFFAOYSA-N) share identical molecular formula (C6H13N5) and molecular weight (155.20 g/mol), yet differ fundamentally in the placement of the three amino groups on the pyrazole ring: positions 1,3,4 versus 1,4,5, respectively . This regiochemical difference produces distinct SMILES strings — CC(C)NN1C=C(C(=N1)N)N vs. CC(C)NN1C(=C(C=N1)N)N — and completely different InChIKey identifiers, confirming that these are unique chemical entities, not tautomers . In the broader aminopyrazole class, the position of amino substituents on the pyrazole ring (3-, 4-, or 5-) has been shown to critically influence target binding affinity and selectivity profiles, with 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles each displaying distinct pharmacological signatures [1].
| Evidence Dimension | Regiochemical identity (amino group positions on pyrazole ring) |
|---|---|
| Target Compound Data | 1,3,4-triamine substitution; InChIKey VRVZLHVILLEUCO-UHFFFAOYSA-N; SMILES CC(C)NN1C=C(C(=N1)N)N |
| Comparator Or Baseline | 1,4,5-triamine substitution; InChIKey NASRQJCSLOUWSR-UHFFFAOYSA-N; SMILES CC(C)NN1C(=C(C=N1)N)N |
| Quantified Difference | Distinct InChIKey (no structural overlap); identical MW (155.20), identical computed density (1.4±0.1 g/cm³), boiling point (326.9±45.0°C), and flash point (151.5±28.7°C) |
| Conditions | Structural identity verification by InChIKey, SMILES, and CAS number; computed physicochemical properties from ChemBlink database |
Why This Matters
Procurement of the correct isomer requires analytical identity confirmation (e.g., NMR, LC-MS) because the two isomers are indistinguishable by MW, computed density, boiling point, or flash point, and both may be listed under similar nomenclature by different suppliers.
- [1] Lusardi, M.; Spallarossa, A.; Brullo, C. Amino-Pyrazoles in Medicinal Chemistry: A Review. Int. J. Mol. Sci. 2023, 24 (9), 7834. Documents that the position of the amino group on the pyrazole ring (3-, 4-, or 5-) is a key determinant of biological activity and target selectivity. View Source
